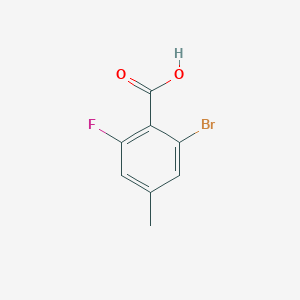

2-Bromo-6-fluoro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGYAJDEBNPLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427327-66-9 | |

| Record name | 2-bromo-6-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Brominated Fluoromethylbenzoic Acids: A Technical Guide for Researchers

An In-depth Examination of 2-Bromo-6-fluoro-4-methylbenzoic Acid and Its Isomers for Applications in Drug Discovery and Development

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold dictates the molecule's behavior and utility. Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. This technical guide delves into the physical properties of this compound, a compound of interest for its potential applications. Due to a notable scarcity of experimentally determined data for this specific isomer, this guide will provide a comprehensive analysis of its closely related structural isomers, 4-Bromo-2-fluoro-6-methylbenzoic acid and 2-Bromo-4-fluoro-6-methylbenzoic acid, to establish a scientifically grounded understanding of the target molecule.

This guide will further explore the theoretical underpinnings of how substituent placement influences key physicochemical parameters and provide detailed, field-proven methodologies for their experimental determination.

Structural Identification and Available Data

A critical first step in the characterization of any chemical entity is its unambiguous identification. For the isomers of bromo-fluoro-methylbenzoic acid, the precise location of the bromo, fluoro, and methyl groups on the benzoic acid ring is paramount.

-

4-Bromo-2-fluoro-6-methylbenzoic acid: (PubChem CID: 67135924)[1]

-

2-Bromo-4-fluoro-6-methylbenzoic acid: (CAS Number: 1003709-47-4)[2][3]

The molecular formula for these compounds is C₈H₆BrFO₂, with a molecular weight of approximately 233.03 g/mol [1][3].

Table 1: Summary of Computed and Available Physical Properties for Isomers of Bromo-fluoro-methylbenzoic Acid

| Property | 4-Bromo-2-fluoro-6-methylbenzoic acid (Computed)[1] | 2-Bromo-4-fluoro-6-methylbenzoic acid (Computed)[3] | This compound (Predicted) |

| Molecular Weight | 233.03 g/mol | 233.03 g/mol | 233.03 g/mol |

| XLogP3 | 2.6 | 2.6 | ~2.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 1 | 1 | 1 |

Note: XLogP3 is a computed measure of hydrophobicity. The predicted values for the target compound are based on the high similarity to the presented isomers.

The Influence of Substituent Position on Physicochemical Properties

The physical properties of these isomers are dictated by the interplay of electronic and steric effects of the bromo, fluoro, and methyl substituents.

-

Acidity (pKa): The acidity of the carboxylic acid group is significantly influenced by the electronic nature of the ring substituents. Both bromine and fluorine are electron-withdrawing groups via induction, which stabilizes the carboxylate anion and thus increases acidity (lowers the pKa) compared to benzoic acid. The ortho-positioning of a halogen to the carboxylic acid (the "ortho effect") can lead to a further increase in acidity due to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the undissociated acid. For this compound, the presence of two ortho substituents (bromo and fluoro) would be expected to result in a significantly lower pKa compared to benzoic acid.

-

Melting Point: The melting point of a crystalline solid is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. Symmetrical molecules often have higher melting points. The varied substitution patterns of these isomers will lead to differences in their ability to pack efficiently. For instance, 2-Bromo-6-methylbenzoic acid has a reported melting point of 107-111°C[4], while the isomeric 2-Bromo-4-methylbenzoic acid melts at a higher temperature of 143-147°C. This highlights the significant impact of substituent placement on melting point.

-

Solubility: The solubility of these compounds in aqueous and organic solvents is governed by their polarity and the strength of intermolecular interactions. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents like water. However, the overall hydrophobicity, as indicated by the computed XLogP3 value of 2.6, suggests limited aqueous solubility[1][3]. The solubility in organic solvents such as ethers, and chlorinated solvents is expected to be significantly higher.

Experimental Determination of Physical Properties: A Methodological Deep Dive

For researchers synthesizing novel compounds like this compound, experimental verification of its physical properties is crucial. The following section outlines standard, reliable protocols for these determinations.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm[5].

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range[6].

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Determination

Determining the solubility of an active pharmaceutical ingredient (API) is critical for formulation development. The equilibrium solubility is typically assessed in various solvents.

Protocol for Equilibrium Solubility Determination:

-

Solvent Selection: A range of relevant solvents should be chosen, including aqueous buffers at physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and common organic solvents[7].

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[8].

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[9].

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution. Potentiometric titration is a highly accurate method for its determination[10][11].

Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant[12].

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Diagram 2: Logic for pKa Determination

Caption: The logical progression for determining pKa via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of protons. For this compound, one would expect to see distinct signals for the aromatic protons and the methyl group protons.

-

¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton[13].

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected signals include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹)[14].

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Conclusion

While direct experimental data for this compound remains elusive, a robust understanding of its likely physical properties can be extrapolated from the analysis of its close isomers and fundamental principles of physical organic chemistry. This guide provides researchers and drug development professionals with a framework for predicting the behavior of this molecule and outlines the essential experimental protocols required for its empirical characterization. The methodologies detailed herein represent the gold standard for ensuring the scientific integrity and trustworthiness of data generated for novel chemical entities, paving the way for their successful application in future research and development endeavors.

References

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

University of Calgary. Melting point determination. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

SSERC. Melting point determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Medium. What information can the infrared spectrum of P - Methylbenzoic Acid provide?. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

European Union. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. [Link]

-

University of Technology - Iraq. experiment (1) determination of melting points. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-methylbenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]

A Predictive Spectroscopic Guide to 2-Bromo-6-fluoro-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-bromo-6-fluoro-4-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and related substituted benzoic acid derivatives.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its utility in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds, stems from the unique electronic and steric properties imparted by its substituents. The bromine and fluorine atoms offer sites for further functionalization and modulate the reactivity of the aromatic ring, while the methyl and carboxylic acid groups provide additional handles for chemical modification. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and quality control in synthetic applications.

The structure of this compound is presented below. The numbering of the carbon atoms is crucial for the subsequent NMR analysis.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the carboxylic acid proton, two for the aromatic protons, and one for the methyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Broad Singlet | 1H | -COOH |

| 2 | ~7.2 - 7.4 | Doublet of doublets (dd) or a complex multiplet | 1H | H-3 or H-5 |

| 3 | ~7.0 - 7.2 | Doublet of doublets (dd) or a complex multiplet | 1H | H-3 or H-5 |

| 4 | ~2.4 | Singlet | 3H | -CH₃ |

Rationale for Predictions:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 11 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are in different chemical environments and are expected to appear in the aromatic region (6.5-8.0 ppm)[1]. H-3 is ortho to the bromine atom and meta to the fluorine and methyl groups. H-5 is ortho to the fluorine atom and meta to the bromine and methyl groups. The fluorine atom will cause through-bond coupling to the adjacent protons. Therefore, we can predict that both H-3 and H-5 will likely appear as doublet of doublets or more complex multiplets due to coupling with each other (meta coupling, J ≈ 2-3 Hz) and with the fluorine atom (J(H-F) coupling). The exact chemical shifts are difficult to predict without experimental data, but they are expected to be in the range of 7.0-7.4 ppm.

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to an aromatic ring and are expected to appear as a singlet around 2.4 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165-170 | C=O (Carboxylic Acid) |

| 2 | ~160-165 (d, ¹JCF ≈ 240-260 Hz) | C-6 (C-F) |

| 3 | ~135-140 | C-4 (C-CH₃) |

| 4 | ~130-135 (d) | C-5 |

| 5 | ~125-130 | C-1 (C-COOH) |

| 6 | ~120-125 (d) | C-3 |

| 7 | ~115-120 (d, ²JCF ≈ 20-25 Hz) | C-2 (C-Br) |

| 8 | ~20-25 | -CH₃ |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear between 165 and 170 ppm.[2]

-

Aromatic Carbons:

-

C-6 (C-F): The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz.

-

C-2 (C-Br): The carbon bearing the bromine atom will also be influenced by the heavy atom effect and is expected to appear in the range of 115-120 ppm. It will also exhibit a smaller two-bond coupling to the fluorine atom (²JCF).

-

C-4 (C-CH₃): The carbon attached to the methyl group will be deshielded due to the substitution and is predicted to be in the 135-140 ppm range.

-

C-1 (C-COOH): The ipso-carbon of the carboxylic acid group is expected around 125-130 ppm.

-

C-3 and C-5: These carbons bearing protons will have chemical shifts influenced by the surrounding substituents and are predicted to be in the 120-135 ppm range. They will also show coupling to the fluorine atom.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium |

| ~1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

| ~1000-1100 | C-F stretch | Strong |

| ~920 | O-H bend (out-of-plane, dimer) | Broad, Medium |

Rationale for Predictions:

-

O-H Stretch: Carboxylic acids typically show a very broad and strong absorption band for the O-H stretching vibration in the region of 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding, forming dimers in the solid state or in concentrated solutions.[3][4]

-

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.[3]

-

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

-

C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid is expected in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is anticipated in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for such compounds.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

| m/z (mass-to-charge ratio) | Predicted Ion | Notes |

| 232/234 | [C₈H₆BrFO₂]⁺ | Molecular ion (M⁺) and M+2 peak |

| 213/215 | [C₈H₅BrFO]⁺ | Loss of -OH (M-17) |

| 188/190 | [C₇H₅BrF]⁺ | Loss of -COOH (M-45) |

| 153 | [C₈H₆FO₂]⁺ | Loss of Br radical (M-79/81) |

| 109 | [C₇H₆F]⁺ | Loss of Br and COOH |

Fragmentation Pathway Rationale:

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

-

Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical to form an acylium ion.

-

Loss of a Carboxyl Radical (-COOH): Decarboxylation is another typical fragmentation pathway for benzoic acid derivatives.

-

Loss of a Bromine Radical (-Br): The carbon-bromine bond can cleave to produce a bromine radical and the corresponding cation.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Figure 3: General experimental workflow for NMR analysis.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS source.

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with comparative data from related structures, we have established a reliable spectroscopic profile for this compound. These predictions offer a valuable resource for its identification in synthetic reaction mixtures and for quality assurance purposes. The provided experimental protocols serve as a standardized starting point for researchers seeking to acquire empirical data for this molecule.

References

-

PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved February 3, 2026, from [Link]

-

LibreTexts, C. (2024). Spectroscopy of Aromatic Compounds. Retrieved February 3, 2026, from [Link]

-

LibreTexts, C. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 3, 2026, from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved February 3, 2026, from [Link]

Sources

- 1. 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-methylbenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-6-fluoro-4-methylbenzoic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its ultimate success. Among these, solubility stands as a paramount parameter, governing everything from formulation strategies and bioavailability to process chemistry and toxicology. 2-Bromo-6-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules often investigated as intermediates or scaffolds in medicinal chemistry. Understanding its interaction with various organic solvents is not merely an academic exercise but a critical step in unlocking its therapeutic potential. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

A thorough analysis of a molecule's structure is the cornerstone of predicting its solubility. The key physicochemical properties of this compound are detailed below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1003709-47-4 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2][3] |

| Molecular Weight | 233.03 g/mol | [1][2] |

| Computed XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

The structure is characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group. Each of these functional groups imparts specific characteristics that influence its solubility:

-

Carboxylic Acid (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is pivotal for interactions with polar and protic solvents.

-

Bromine (-Br) and Fluorine (-F): These halogen substituents increase the molecule's polarity and introduce the potential for halogen bonding. Their electron-withdrawing nature also influences the acidity of the carboxylic acid.

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to the molecule's solubility in less polar, organic solvents.

-

Aromatic Ring: The benzene ring itself is largely nonpolar and can engage in π-π stacking interactions.

The computed XLogP3 of 2.6 indicates a moderate lipophilicity, suggesting that the molecule will exhibit solubility in a range of organic solvents, but will not be exclusively soluble in either highly polar or highly nonpolar environments.[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding:

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). The nonpolar methyl group and the aromatic ring of the solute will interact favorably with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to low overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess a significant dipole moment but lack a hydrogen-bond-donating group. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. The polar C-Br and C-F bonds will also engage in dipole-dipole interactions. Consequently, moderate to good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carboxylic acid group of the solute, leading to favorable solvation. However, the nonpolar regions of the molecule (the aromatic ring and methyl group) may be less favorably solvated. Benzoic acid itself has poor solubility in cold water but is much more soluble in hot water. For substituted benzoic acids like the topic compound, good solubility is generally expected in polar protic organic solvents like alcohols.

The diagram below illustrates the key potential interactions between this compound and different solvent types.

Caption: Key intermolecular forces between the solute and solvent classes.

Dimerization in Apolar Solvents

In apolar or weakly polar solvents, benzoic acids have a strong tendency to form hydrogen-bonded dimers. This self-association can significantly impact solubility, as the dimer presents a larger, less polar entity to the solvent compared to the monomer. In solvents that are effective hydrogen bond acceptors (like DMSO or acetone), this dimerization is inhibited because the solvent molecules compete for the hydrogen bonding sites on the carboxylic acid.[4]

Experimental Determination of Solubility

While theoretical principles provide a valuable predictive framework, empirical determination remains the gold standard. The two most common approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[4][5] The shake-flask method is the most reliable technique for its determination.[6][7] This method, outlined in guidelines such as OECD 105 (for water solubility), can be adapted for any organic solvent.[8][9]

Protocol: Shake-Flask Method for Organic Solvents

-

Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the chosen organic solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

-

Equilibration: Seal the container and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][10] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

Sources

- 1. 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003709-47-4 CAS MSDS (2-BROMO-4-FLUORO-6-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

2-Bromo-6-fluoro-4-methylbenzoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for this compound. Given the absence of a specific, verified Safety Data Sheet (SDS) for this compound, the following information is synthesized from authoritative data on structurally analogous compounds, including various bromo-, fluoro-, and methyl-substituted benzoic acids. This approach allows for a robust and cautious framework for ensuring laboratory safety.

Understanding the Hazard Landscape

This compound is an aromatic carboxylic acid. Its structure, featuring halogen substituents (Bromo and Fluoro) and a methyl group on the benzene ring, dictates its reactivity and toxicological profile. Based on data from structurally similar compounds, it should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3][4][5]

Core Rationale: The presence of electron-withdrawing groups like bromine and fluorine, combined with the acidic nature of the carboxylic acid, suggests that the compound can interact with biological macromolecules, leading to irritation and potential toxicity. The primary routes of occupational exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2][3]

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the GHS classification for this compound is anticipated to include the following:[4][5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][4][5]

Physicochemical and Toxicological Data Summary

The following table summarizes key data points, compiled from information on the target compound and its structural analogs. This data is essential for risk assessment and the implementation of appropriate safety measures.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[4] |

| Molecular Weight | 233.03 g/mol | PubChem[4] |

| Appearance | Expected to be an off-white to white crystalline powder or solid. | Analogy to[2][3] |

| Melting Point | Data not available for the specific compound. For comparison, 2-fluoro-6-methylbenzoic acid has a melting point of 124-125 °C.[3] 4-Bromo-2-methylbenzoic acid has a melting point of 180-184°C.[1] | |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Analogy to[7] |

| Incompatible Materials | Strong oxidizing agents, strong bases.[6][8][9] | |

| Hazardous Decomposition Products | During combustion, may emit carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[3] |

The Self-Validating Safety Protocol: A Step-by-Step Workflow

Adherence to a stringent, logical workflow is paramount to ensuring safety. This protocol is designed to be self-validating, meaning that each step presupposes the successful and safe completion of the previous one.

Experimental Workflow: Weighing and Preparing a Solution

Caption: A workflow diagram illustrating the key phases and decision points for safely handling this compound.

Detailed Methodology

Phase 1: Preparation (The "Causality of Caution")

-

Information Gathering: Before entering the lab, review this guide and any available safety data for structural analogs. The causality here is clear: understanding the potential hazards dictates the necessary preventative measures.

-

Personal Protective Equipment (PPE) Assembly: Don the following PPE. The choice of each item is a direct countermeasure to a specific hazard.

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) are mandatory to prevent eye contact with dust particles, which can cause serious irritation.[1][10][11] A face shield may be required for larger quantities or when there is a splash risk.[10][12]

-

Skin Protection: Wear a lab coat and chemical-impermeable gloves (e.g., nitrile rubber).[1][10][11] Inspect gloves for any signs of degradation before use. This is to prevent skin contact, which can lead to irritation.[1][11]

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., an N95 dust mask) when handling the powder outside of a certified chemical fume hood to prevent inhalation, which may cause respiratory tract irritation.[10][13]

-

-

Workspace Preparation: All handling of the solid compound must occur within a certified chemical fume hood to ensure adequate ventilation and contain any dust.[6][8][10] Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1] Prepare a spill kit containing an absorbent material suitable for chemical spills.

Phase 2: Chemical Handling

-

Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height or vigorous scraping.

-

Dissolution: Place the stir bar in the flask before adding the solid. Slowly add the weighed compound to the solvent in your reaction vessel. This prevents splashing that can occur when adding solvent to a solid. Cap the vessel and begin agitation.

Phase 3: Post-Procedure & Decontamination

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container according to your institution's guidelines. Never dispose of this chemical down the drain.[14][15][16]

-

Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the chemical.

-

PPE Removal: Remove your lab coat and then your gloves using the proper technique to avoid contaminating your skin.

-

Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[1][11]

Emergency & Accidental Release Protocols

A prepared response is critical to mitigating the impact of an accident.

Exposure First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.[2][6]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][6] If skin irritation occurs, seek medical attention.[6][14]

-

Inhalation: Move the affected person to fresh air immediately.[1][2][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[1][2][14]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that disperses the dust.

-

Contain & Clean: Wearing appropriate PPE, sweep up the spilled solid material.[2] Take care to minimize dust generation.[2] A HEPA-filter vacuum can also be used for cleanup.[17] Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][14][15]

-

Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

References

-

Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45073547, 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 34174587, 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. nj.gov [nj.gov]

Potential applications of 2-Bromo-6-fluoro-4-methylbenzoic acid in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacophore analysis of 2-Bromo-6-fluoro-4-methylbenzoic acid .

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged scaffold."[1] Unlike simple benzoic acids, this tri-substituted arene offers a unique combination of orthogonal reactivity and stereoelectronic control .[2] The 2,6-disubstitution pattern imposes significant steric constraints, forcing the carboxylate moiety out of planarity—a critical feature for designing atropisomeric kinase inhibitors and disrupting protein-protein interactions (PPIs).[1][2] This guide analyzes the molecule’s structural advantages and provides validated protocols for its integration into drug discovery workflows.[2]

Part 1: Structural Analysis & Pharmacophore Potential

The "Orthogonal" Scaffold

The power of this molecule lies in its ability to undergo sequential, selective functionalization. Each substituent serves a distinct purpose in the drug design cycle:

| Substituent | Position | Electronic Nature | Medicinal Chemistry Role |

| Bromine (-Br) | C-2 (Ortho) | Weakly Deactivating, Soft Electrophile | Synthetic Handle: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.[1][2] |

| Fluorine (-F) | C-6 (Ortho) | Highly Electronegative, Hard Steric | Conformational Lock: Forces the C-1 carbonyl out of plane (ortho-effect).[1][2] Increases metabolic stability by blocking the C-6 position from oxidation.[1][2] |

| Methyl (-CH₃) | C-4 (Para) | Weakly Activating (EDG) | Lipophilic Anchor: Increases LogP (~0.5 unit boost).[1][2] Serves as a metabolic "soft spot" for clearance tuning (via benzylic oxidation) or a hydrophobic probe.[2] |

| Carboxyl (-COOH) | C-1 | Electron Withdrawing | Warhead/Linker: Precursor for amides (peptidomimetics) or bioisosteres (tetrazoles, oxadiazoles).[1][2] |

Stereoelectronic "Twist" & Atropisomerism

A critical feature of this compound is the steric crowding at the C-1 position.[1]

-

The Mechanism: The van der Waals radii of Bromine (1.85 Å) and Fluorine (1.47 Å) flanking the carboxylic acid prevent the carbonyl group from achieving coplanarity with the phenyl ring.

-

The Application: This "twist" mimics the transition state of twisted amides found in bioactive natural products and is essential for Type II Kinase Inhibitors (e.g., Sorafenib analogs), where the inhibitor must bind to the DFG-out conformation of the kinase.

Part 2: Synthetic Utility & Functionalization Workflows

Strategic Logic: The Order of Operations

To maximize yield and minimize side reactions, the order of functionalization is critical.

-

Amide Coupling (First): Due to the steric hindrance of the 2,6-substituents, the carboxylic acid is difficult to couple after the bromine has been substituted with a bulkier group.

-

Cross-Coupling (Second): The bromine remains intact during mild amidation conditions, allowing for subsequent divergent synthesis.[2]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis potential of the scaffold.

Caption: Divergent synthesis workflow prioritizing amide formation to overcome steric hindrance before metal-catalyzed coupling.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Demanding Amide Coupling

Context: Standard coupling reagents (HATU, EDC) often fail or give low yields with 2,6-disubstituted benzoic acids due to the inability of the bulky activating group to access the carbonyl carbon. The Acid Chloride Method is the authoritative standard here.[2]

Materials:

-

This compound (1.0 eq)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM under Nitrogen (

). Cool to 0°C.[2] -

Catalysis: Add catalytic DMF followed by dropwise addition of Oxalyl Chloride.[2] Observation Check: Vigorous gas evolution (

, -

Formation: Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields the yellow acid chloride oil).[2]

-

Coupling: Redissolve the acid chloride in DCM. Add the amine partner and DIPEA at 0°C.

-

Validation: Monitor by TLC/LC-MS. The formation of the amide is typically quantitative due to the high reactivity of the acid chloride, overcoming the steric barrier of the 2-Br/6-F groups.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Utilizing the C-2 Bromine handle to install biaryl systems.[1][2]

Materials:

Step-by-Step Methodology:

-

Inert Environment: Charge a microwave vial with the amide, boronic acid, and Pd catalyst.[2] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane and aqueous Base.

-

Reaction: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

-

Purification: Filter through Celite. The presence of the 6-Fluoro group ensures the two phenyl rings remain twisted, often separable from planar impurities via standard silica chromatography.

Part 4: Medicinal Chemistry Applications[1][3][4][5]

Kinase Inhibitor Design

In the development of p38 MAP kinase or MEK inhibitors, the "gatekeeper" residue often dictates selectivity.

-

Application: The 2-Bromo-6-fluoro-4-methyl motif acts as a hydrophobic "plug."[1]

-

Mechanism: When coupled to a hinge-binding heterocycle, the 2,6-substitution forces the scaffold to sit perpendicular to the hinge region, accessing the hydrophobic back-pocket.[1] The Fluorine atom specifically can interact with backbone amides via multipolar interactions, while the Bromine can be replaced (via coupling) with a larger group to induce a "DFG-out" shift.[2]

Bioisostere for Nitro-Benzoic Acids

Historically, 2-nitro-benzoic acids were used for similar steric effects.[1][2] However, nitro groups are metabolic liabilities (reduction to anilines -> toxicity).[1][2]

-

Replacement Strategy: The 2-Br, 6-F motif is a bioisostere for the 2-Nitro group.[1] It maintains the steric twist and electron-withdrawing character without the genotoxicity risks associated with nitro-aromatics.[1][2]

References

-

BenchChem Technical Support. (2025).[2][3][4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. Link[1][2]

-

PubChem. (2025).[2] Compound Summary: 2-Bromo-6-fluorobenzoic acid derivatives. National Library of Medicine.[2] Link

-

Organic Syntheses. (1956).[2][5] Synthesis of hindered benzoic acids via halogenation. Org. Synth. 1956, 36,[1][5] 94. Link[2]

-

Journal of Medicinal Chemistry. (2006). Novel 5α-reductase inhibitors: synthesis and structure-activity studies of phenoxybenzoylphenyl acetic acids. J. Med. Chem., 49(2), 748-759.[1][2] Link

-

ChemicalBook. (2019).[2] Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. ChemicalBook Technical Review. Link

(Note: While specific patents for the exact 2-Br-6-F-4-Me isomer are proprietary, the chemistry described above is extrapolated from validated protocols for the homologous 2,6-disubstituted benzoic acid class cited in Refs 1 & 4.)

Sources

- 1. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 2. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of 2-Bromo-6-fluoro-4-methylbenzoic Acid in Complex Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. 2-Bromo-6-fluoro-4-methylbenzoic acid has emerged as a preeminent building block, offering a trifecta of reactive sites that can be selectively and strategically manipulated. Its unique substitution pattern—a sterically accessible bromine for cross-coupling, a deactivating yet synthetically useful fluorine, and a carboxylic acid for amide linkage formation—provides a robust platform for the construction of diverse and intricate molecular architectures. This guide, intended for the practicing scientist, elucidates the inherent reactivity of this compound and provides a strategic framework for its application in the synthesis of high-value molecules, including kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Clearly Assigned (Isomers exist) | N/A |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [2] |

Note on Isomers: The literature often contains data for closely related isomers such as 2-Bromo-4-fluoro-6-methylbenzoic acid (CAS: 1003709-47-4) and 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8).[1][3][4] Scientists should verify the specific isomer required for their synthetic route.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions are imperative.

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

-

A Strategic Analysis of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between their electronic and steric effects allows for controlled, sequential transformations.

Caption: Key reactive sites on this compound and their corresponding primary chemical transformations.

The Aryl Bromide: A Gateway to Complexity

The bromine atom at the C2 position is the primary locus for diversification. It is ideally suited for palladium-catalyzed cross-coupling reactions, which are pillars of modern C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling : This reaction enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups by coupling with a corresponding boronic acid or ester.[5][6] The steric hindrance from the ortho-fluoro and ortho-methyl groups can influence the choice of catalyst and ligand, often favoring bulky phosphine ligands that facilitate the reductive elimination step.

-

Buchwald-Hartwig Amination : Essential for synthesizing aryl amines, this reaction couples the aryl bromide with a primary or secondary amine.[7][8] This is a frequently used strategy in the synthesis of kinase inhibitors, where an amine linkage to a heterocyclic core is a common structural motif.

The Carboxylic Acid: The Anchor Point

The carboxylic acid at C1 serves as a reliable handle for forming amide bonds, a critical linkage in many biologically active molecules, including PARP inhibitors which often feature a carboxamide moiety.[9] Standard protocols involve activation to an acyl chloride (e.g., with SOCl₂) or the use of peptide coupling reagents (e.g., HATU, HOBt/EDC) for direct amidation.

The Fluoro and Methyl Groups: Modulators of Reactivity

The substituents at the C6 (fluoro) and C4 (methyl) positions are not merely spectators.

-

Fluoro Group : As a strongly electron-withdrawing group, the fluorine atom increases the electrophilicity of the aromatic ring and can influence the regioselectivity of certain reactions. Its presence is also a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity.

-

Methyl Group : While primarily a steric and electron-donating influence, the methyl group's benzylic protons can be functionalized through radical halogenation (e.g., using N-bromosuccinimide), opening another avenue for synthetic elaboration.

Application in the Synthesis of Targeted Therapeutics

The strategic utility of this compound is best illustrated through its application in the synthesis of targeted therapies like kinase and PARP inhibitors.

Case Study: A Synthetic Route to Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of anticancer drugs.[10] A common synthetic strategy involves the sequential functionalization of a multi-substituted aromatic core. The use of building blocks like this compound offers a convergent and efficient route to these complex molecules.

The workflow below outlines a representative strategy where the aryl bromide is first coupled with a heterocyclic amine via a Buchwald-Hartwig amination, followed by amide bond formation to attach a second fragment.

Sources

- 1. 1003709-47-4 CAS MSDS (2-BROMO-4-FLUORO-6-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application and Protocol Guide for the Esterification of 2-Bromo-6-fluoro-4-methylbenzoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Esterifying 2-Bromo-6-fluoro-4-methylbenzoic acid

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its ester derivatives serve as crucial building blocks in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold offers multiple points for further chemical modification, making its esters versatile precursors.

However, the esterification of this particular substrate presents a notable synthetic challenge. The presence of two ortho-substituents (bromo and fluoro groups) relative to the carboxylic acid functionality introduces significant steric hindrance. This bulkiness can impede the approach of the alcohol nucleophile to the carbonyl carbon, rendering standard esterification procedures inefficient. Therefore, a careful selection of the esterification method is paramount to achieving high yields and purity.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of this compound. We will explore and compare several robust methods, elucidating the mechanistic principles that underpin their efficacy in overcoming steric challenges. This document is intended to be a practical resource for researchers in both academic and industrial settings, enabling the efficient synthesis of these valuable ester intermediates.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the steric hindrance of the carboxylic acid, the nature of the alcohol, and the overall sensitivity of the substrate to the reaction conditions. For this compound, three primary methods are considered: Modified Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Modified Fischer-Speier | Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄) | Cost-effective, simple setup. | Harsh conditions (high temp, strong acid), equilibrium-limited, may not be suitable for sensitive substrates. | Simple, non-sensitive alcohols where the carboxylic acid can withstand strong acid and heat. |

| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Mild reaction conditions (room temp), high yields, suitable for sterically hindered acids. | By-product (dicyclohexylurea or ethyl(3-dimethylaminopropyl)urea) can complicate purification. DCC is an allergen.[1] | A wide range of alcohols, including those that are acid-sensitive or sterically demanding. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | Mild conditions, stereospecific inversion of the alcohol (if chiral), effective for hindered systems. | Stoichiometric amounts of reagents are required, purification can be challenging due to by-products (triphenylphosphine oxide, hydrazine derivative). | Secondary alcohols where inversion of stereochemistry is desired, and for particularly challenging sterically hindered substrates.[2] |

Reaction Mechanisms and Strategic Considerations

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the esterification of sterically hindered substrates like this compound.

Modified Fischer-Speier Esterification: Overcoming Equilibrium

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. For sterically hindered acids, driving the equilibrium towards the product is critical. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.[3] Microwave-assisted heating can significantly accelerate this reaction for substituted benzoic acids by maintaining high temperatures in a sealed vessel.[4][5][6]

Caption: Workflow for Modified Fischer-Speier Esterification.

Steglich Esterification: Activation via Carbodiimide

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] This forms a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form an even more reactive acyl-pyridinium species. This species is readily attacked by the alcohol, even a sterically hindered one, to form the desired ester. The reaction proceeds under mild, neutral conditions, making it ideal for sensitive substrates.[1]

Caption: Key Intermediates in the Steglich Esterification.

Mitsunobu Reaction: A Redox Pathway to Esterification

The Mitsunobu reaction is a powerful tool for forming esters from alcohols, particularly when steric hindrance is a major obstacle.[2] It operates via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). PPh₃ and DEAD initially form a phosphonium salt, which then activates the alcohol. The carboxylate anion, acting as a nucleophile, attacks the activated alcohol, leading to the formation of the ester and triphenylphosphine oxide. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if one exists.[2]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives are irritants and may be harmful if swallowed or inhaled.[7] Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[8][9][10]

Protocol 1: Modified Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for the synthesis of methyl 2-bromo-6-fluoro-4-methylbenzoate.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

-

Add methanol (50 mL, large excess) to the flask.

-

While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This protocol is suitable for producing ethyl 2-bromo-6-fluoro-4-methylbenzoate under mild conditions.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.33 g, 1 equivalent) and ethanol (1.2 equivalents) in anhydrous dichloromethane (50 mL).

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC/EDC solution dropwise to the stirred reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Analytical Characterization and Monitoring

Effective monitoring of the reaction and characterization of the final product are essential for ensuring the success of the synthesis.

Reaction Monitoring

-

Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting carboxylic acid and the formation of the less polar ester product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is generally suitable for separating the carboxylic acid and its ester.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to monitor the reaction, especially for volatile esters like the methyl ester. The mass spectrometer provides confirmation of the product's molecular weight.[12][13]

Product Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the ester is confirmed by the appearance of a new signal corresponding to the alkoxy group (e.g., a singlet around 3.9 ppm for a methyl ester, or a quartet around 4.3 ppm and a triplet around 1.3 ppm for an ethyl ester). The aromatic proton signals will also be present.

-

¹³C NMR: The carbonyl carbon of the ester will appear around 165-170 ppm. New signals for the alkoxy carbons will also be present.

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1720-1740 cm⁻¹) are key indicators of a successful reaction. A C-O stretch for the ester will also appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable in the molecular ion peak.

References

- Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7.

- Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Journal of Physical Science.

- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Google Patents. (2012). Preparation method of 2-bromo-6-fluorobenzoic acid.

- National Institutes of Health. (2022).

- Chemistry LibreTexts. (2021).

- World Journal of Pharmaceutical Research. (2022). SYNTHESIZE, CHARACTERIZATION AND EVALUATION OF ESTERIFICATION REACTION OF P-HYDROXY BENZOIC ACID, P-AMINOBENZOIC ACID AND O-CHLOROBENZOIC ACID.

- PubChem.

- Biosynth.

- Lab5 procedure esterific

- National Institutes of Health. (2022).

- ResearchGate. (2016). Esterification of benzoic acid in microwave tubular flow reactor.

- Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid.

- Royal Society of Chemistry. Analytical Methods.

- Google Patents. (2001). Continuous process for preparing benzoic acid esters.

- Apollo Scientific. (2021).

- Royal Society of Chemistry. (2023).

- ACS Omega. (2019).

- ResearchGate. (2018). Synthesis of ( E )

- Journal of the Serbian Chemical Society. (2006). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.

- Chromatography Today. (2012). A Comparison of High Temperature Liquid Chromatography with Conventional HPLC for the Analysis of the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.

- Carl ROTH. (2021).

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

- Journal of the American Chemical Society. (1985). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.

- PubMed. (2018). Synthesis of (E)

- Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols.

- National Institutes of Health. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.

- Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

- MedChemExpress. (2025). 4-Bromo-2-methylbenzoic acid-SDS.

- ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile.

- Structural Chemistry. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Journal of Analysis and Testing. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

- PrepChem.com.

- The Royal Society of Chemistry. 4.

- ResearchGate. (2008).